Oral Bioavailability of Euquinine vs. Quinine Hydrochloride and Sulfate Salts in Human Subjects
In a randomized, three-way crossover study in nine healthy male subjects receiving single oral doses (600 mg quinine base equivalent) of Euquinine, quinine hydrochloride, and quinine sulfate, no statistically significant differences were observed in plasma drug concentration-time profiles among the three salt forms [1]. Key pharmacokinetic parameters including area under the curve (AUC), maximum plasma concentration (Cmax), and time to maximum concentration (tmax) showed no significant inter-formulation differences, though appreciable inter- and intra-subject variability was noted [1]. This establishes that Euquinine is pharmacokinetically equivalent to standard quinine salts following oral administration.
| Evidence Dimension | Oral bioavailability (AUC, Cmax, tmax) |
|---|---|
| Target Compound Data | AUC: Not significantly different from comparator; Cmax: Not significantly different from comparator; tmax: Not significantly different from comparator (exact values not reported in abstract, but statistical comparison was non-significant) |
| Comparator Or Baseline | Quinine hydrochloride (600 mg base equivalent) and Quinine sulfate (600 mg base equivalent) |
| Quantified Difference | No statistically significant difference (p > 0.05 for all comparisons of AUC, Cmax, and tmax) |
| Conditions | Single oral dose (600 mg quinine base equivalent), nine healthy male subjects, randomized three-way crossover design, plasma sampling for pharmacokinetic profiling |
Why This Matters
Procurement of Euquinine delivers equivalent systemic exposure to quinine sulfate or hydrochloride, enabling direct dose translation without requiring re-optimization of dosing regimens for in vivo studies.
- [1] Jamaludin A, Mohamad M, Navaratnam V, Selliah K, Tan SC, Wernsdorfer WH. Relative bioavailability of the hydrochloride, sulphate and ethyl carbonate salts of quinine. Br J Clin Pharmacol. 1988 Feb;25(2):261-3. View Source
